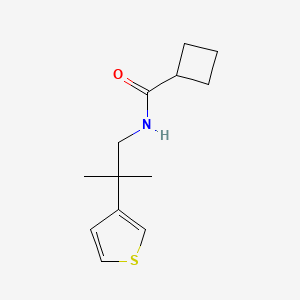

![molecular formula C23H23ClN2O5S B2880895 6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline CAS No. 867040-36-6](/img/structure/B2880895.png)

6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

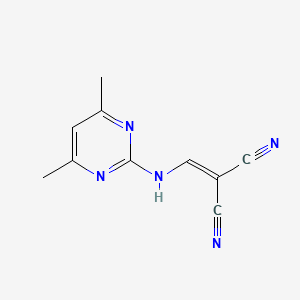

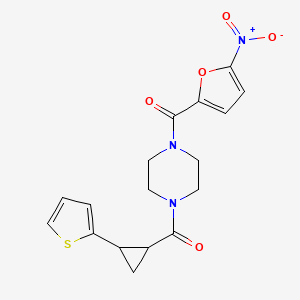

The compound contains several functional groups and structural features. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonyl group attached to a methoxyphenyl group, and a 1,4-dioxa-8-azaspiro[4.5]decane group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic system. The 1,4-dioxa-8-azaspiro[4.5]decane group, for example, is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group might increase its polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

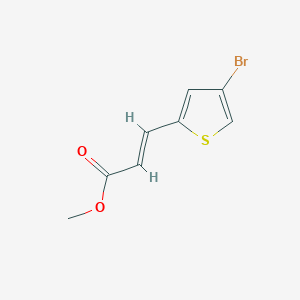

Transformation to Quinolines and Azaspirotrienones

Phenethyl ketone oximes, when treated with specific reagents, are converted to quinolines, demonstrating the versatility of related compounds in synthetic chemistry. This process also enables the synthesis of azaspirotrienones from certain oximes, showing potential applications in the development of novel chemical entities (Kusama et al., 1997).

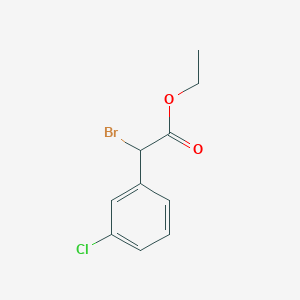

Metabolite Synthesis

Efficient syntheses of metabolites of ethyl quinoline-3-carboxylate derivatives have been achieved, indicating the importance of these compounds in pharmacokinetic studies and drug development processes (Mizuno et al., 2006).

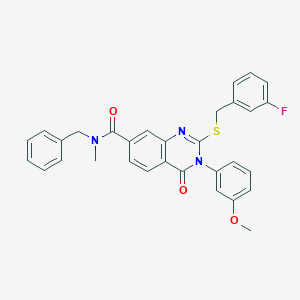

Antibacterial Activity of Quinoxaline Sulfonamides

A study on the green synthesis of quinoxaline sulfonamides revealed their potential antibacterial activities against Staphylococcus spp. and Escherichia coli. This highlights the role of quinoline derivatives in the search for new antimicrobial agents (Alavi et al., 2017).

Practical Large-Scale Synthesis for Pharmaceutical Applications

A practical and efficient large-scale synthesis method for octahydrobenzo[g]quinoline derivatives has been developed, showcasing the potential of these compounds in the pharmaceutical industry (Bänziger et al., 2000).

Metal Cation Binding Properties

The synthesis of oxaazamacrocycles incorporating the quinoline moiety and their binding properties with metal cations have been explored. Such compounds can be used as selective fluorescent and colorimetric chemosensors for metal ions, useful in environmental and analytical chemistry (Abel et al., 2016).

Synthesis and Antimicrobial Evaluation

Quinoline derivatives synthesized with sulfonamide moiety have shown promising results as antimicrobial agents. This demonstrates the ongoing research into quinoline derivatives for potential therapeutic applications (Anonymous, 2019).

Eigenschaften

IUPAC Name |

8-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O5S/c1-29-17-3-5-18(6-4-17)32(27,28)21-15-25-20-7-2-16(24)14-19(20)22(21)26-10-8-23(9-11-26)30-12-13-31-23/h2-7,14-15H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUHBWVYLAUTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)